Rizatriptan N-oxide
Overview
Description
Phenethylbromide, also known as 2-Phenylethyl bromide, is an organobromide compound with the chemical formula C8H9Br. It is a colorless liquid that may appear yellow in older samples. This compound is structurally categorized as an organobromide and is used in the synthesis of various compounds, including fentanyl .
Mechanism of Action
Target of Action
Rizatriptan N-oxide, also known as Rizatriptan N10-Oxide, primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found on intracranial blood vessels and sensory nerves of the trigeminal system . The role of these receptors is to mediate vasoconstriction of intracranial extracerebral blood vessels and inhibit nociceptive neurotransmission in trigeminal pain pathways .
Mode of Action
This compound acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it causes vasoconstriction of intracranial extracerebral blood vessels . This vasoconstriction is thought to occur primarily via 5-HT 1B receptors . Additionally, this compound inhibits nociceptive neurotransmission in trigeminal pain pathways .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the serotonin pathway . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, this compound influences the serotonin pathway, leading to vasoconstriction of intracranial extracerebral blood vessels and inhibition of nociceptive neurotransmission in trigeminal pain pathways .
Pharmacokinetics
N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound’s . The absorption of Rizatriptan is approximately 90%, but it experiences a moderate first-pass effect, resulting in a bioavailability estimate of 47% .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relief of migraine symptoms . By causing vasoconstriction of intracranial extracerebral blood vessels and inhibiting nociceptive neurotransmission in trigeminal pain pathways, this compound can effectively alleviate the pain associated with migraines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally recommended that this compound should be stored in a cool, dry place away from light and moisture .
Biochemical Analysis
Biochemical Properties
Rizatriptan N-oxide is predominantly metabolized by monoamine oxidase A (MAO-A) in the liver . The major metabolites are triazolomethyl-indole-3-acetic acid and this compound, both of which are inactive .
Cellular Effects
Its parent compound, Rizatriptan, is known to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rizatriptan, the parent compound, acts as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors . It is thought that this compound might share similar mechanisms due to its structural similarity with Rizatriptan.
Temporal Effects in Laboratory Settings
Rizatriptan, the parent compound, is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Rizatriptan have shown that it has a neuroprotective potential in rats .
Transport and Distribution
Rizatriptan, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
The parent compound, Rizatriptan, is known to be localized in specific subcellular compartments, which critically influence the redox-sensitive regulation of eNOS-dependent pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethylbromide is typically synthesized through the free-radical addition of hydrogen bromide to styrene. This process involves the anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . The reaction is carried out in a glass-lined reactor by introducing gaseous hydrogen bromide into a solution of styrene in an inert solvent that contains a free-radical initiator .
Industrial Production Methods: The industrial production of phenethylbromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: Phenethylbromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: Phenethylbromide can be reduced to phenethylamine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to phenylacetic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Phenethylamine.
Reduction: Phenethylamine.
Oxidation: Phenylacetic acid.
Scientific Research Applications
Phenethylbromide is widely used in scientific research due to its versatility. Some of its applications include:
Biology: Phenethylbromide is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of fentanyl, a potent opioid analgesic.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
- Benzyl bromide
- Phenethyl chloride
- Phenethyl iodide
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBNOJGXNZYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180690 | |
Record name | Rizatriptan N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260435-42-5 | |
Record name | Rizatriptan N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rizatriptan N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIZATRIPTAN N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rizatriptan N-oxide and how is it related to the drug Rizatriptan Benzoate?
A1: this compound is a chemical compound identified as an impurity during the synthesis of Rizatriptan Benzoate, a medication used to treat migraines and severe headaches. [] Essentially, it is a byproduct formed during the drug manufacturing process.
Q2: Why is it important to study and quantify this compound?
A2: The presence of impurities in pharmaceutical products like Rizatriptan Benzoate can impact their safety and efficacy. [] Therefore, it's crucial to identify, characterize, and quantify impurities like this compound to ensure the quality and safety of the final drug product. This is also a regulatory requirement for pharmaceutical manufacturing.
Q3: What analytical methods are used to detect and quantify this compound in Rizatriptan Benzoate?
A3: A validated, sensitive, and robust method using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been developed to separate and quantify this compound in Rizatriptan Benzoate. [] This method utilizes a gradient mobile phase system with UV detection at 280 nm and provides a good resolution between Rizatriptan and its N-oxide impurity. []
Q4: Has research explored the formation process of this compound?
A4: Yes, a study investigated the catalytic oxidative conversion of Rizatriptan Benzoate to this compound. [] The research specifically explored the synergistic effects of a combined RuCl3 and IrCl3 catalyst system in this conversion process, aiming to understand the reaction mechanism and kinetics involved. []
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